2-(2-Bromo-6-(methylthio)phenyl)acetic acid
Description
2-(2-Bromo-6-(methylthio)phenyl)acetic acid is a brominated arylacetic acid derivative featuring a methylthio (-SCH₃) substituent at the ortho position relative to the acetic acid moiety. Brominated arylacetic acids are widely used as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and catalysts .
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2-bromo-6-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2S/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PPMBIFKLGPACFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid typically involves the bromination of 2-(methylthio)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-(2-Bromo-6-(methylthio)phenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2-Bromo-6-(methylthio)phenyl)acetic acid with key analogs, highlighting substituent positions, molecular weights, and applications:
Electronic and Steric Effects
- Substituent Position : Ortho-substituted compounds (e.g., 2-bromo analogs) exhibit steric hindrance near the acetic acid group, which may reduce reactivity in certain reactions but enhance crystal packing efficiency. For example, 2-(2-bromophenyl)acetic acid forms planar phenyl rings with intermolecular hydrogen bonding, leading to higher melting points .
- Methylthio vs. This difference is critical in reactions like Suzuki-Miyaura coupling .
- Bromine vs. Methylthio : Bromine’s electron-withdrawing effect increases acidity of the acetic acid group compared to methylthio-substituted analogs, influencing solubility and reactivity in deprotonation steps .
Biological Activity
2-(2-Bromo-6-(methylthio)phenyl)acetic acid is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a methylthio group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
The structural formula of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid can be represented as follows:
This compound is characterized by the following groups:
- Bromine (Br) : An electronegative halogen that can enhance biological activity through various mechanisms.
- Methylthio (−S−CH₃) : A sulfur-containing group that may contribute to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that 2-(2-Bromo-6-(methylthio)phenyl)acetic acid exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
- Insecticidal Properties : The compound has shown promise in agricultural applications, particularly in pest control.
Antitumor Activity
Recent studies have explored the antitumor potential of related compounds, suggesting that modifications in the structure can lead to enhanced activity against specific cancer types. For instance, compounds with similar structural motifs have been reported to inhibit microtubule assembly and induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 .
Case Study: Microtubule Destabilization
A related study demonstrated that certain derivatives could destabilize microtubules at concentrations as low as 20 μM, leading to significant inhibition of cell proliferation. The most promising candidates induced morphological changes and increased caspase-3 activity, confirming their role as apoptosis inducers .
Insecticidal Activity
The insecticidal properties of compounds similar to 2-(2-Bromo-6-(methylthio)phenyl)acetic acid have been evaluated in various studies. For example, thioether compounds demonstrated superior larvicidal activity compared to their parent compounds. The presence of bromine was found to enhance this activity significantly .
Comparative Analysis of Insecticidal Activity
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| B-1 | 50 | 100 |
| A-1 | 50 | 0 |
| B-2 | 50 | 73.33 |
| A-2 | 200 | 86.67 |
This table illustrates how variations in concentration and structural modifications can influence the efficacy of insecticidal compounds.
The biological activities of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid are likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and cellular proliferation.
- Receptor Interaction : The bromine substituent may enhance binding affinity to specific receptors, leading to altered cellular responses.
- Oxidative Stress Induction : Some studies suggest that sulfur-containing compounds can induce oxidative stress, contributing to their antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
